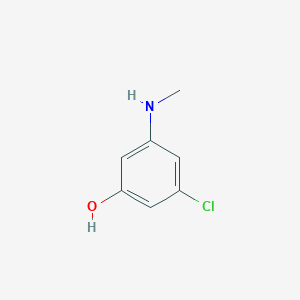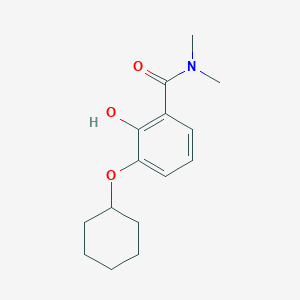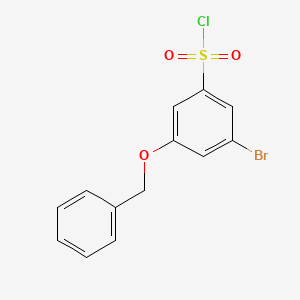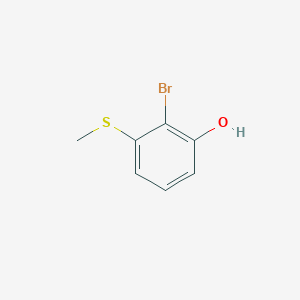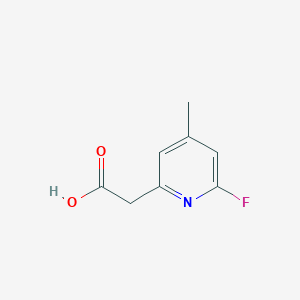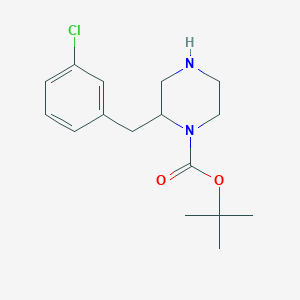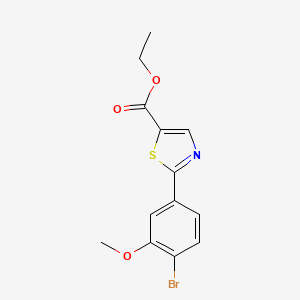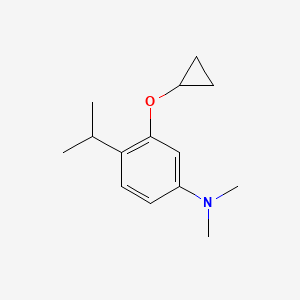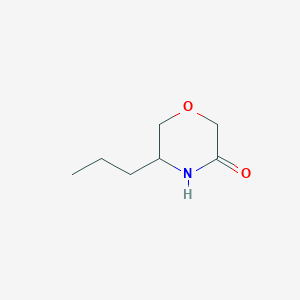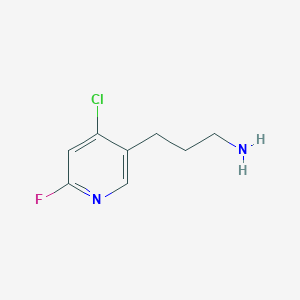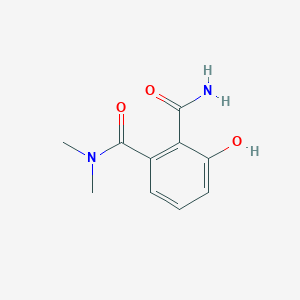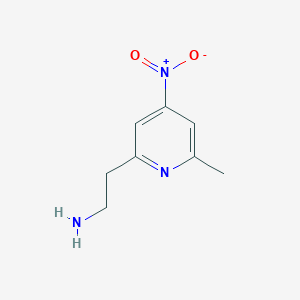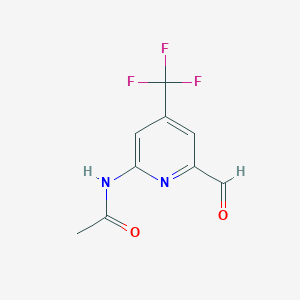![molecular formula C8H10N2O2 B14845272 1-[6-(Aminomethyl)-4-hydroxypyridin-2-YL]ethanone](/img/structure/B14845272.png)
1-[6-(Aminomethyl)-4-hydroxypyridin-2-YL]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[6-(Aminomethyl)-4-hydroxypyridin-2-YL]ethanone is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol This compound features a pyridine ring substituted with an aminomethyl group at the 6-position and a hydroxyl group at the 4-position, along with an ethanone group at the 2-position
準備方法
The synthesis of 1-[6-(Aminomethyl)-4-hydroxypyridin-2-YL]ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-hydroxy-6-methylpyridine with formaldehyde and ammonia to introduce the aminomethyl group, followed by oxidation to form the ethanone group . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
化学反応の分析
1-[6-(Aminomethyl)-4-hydroxypyridin-2-YL]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-[6-(Aminomethyl)-4-hydroxypyridin-2-YL]ethanone has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[6-(Aminomethyl)-4-hydroxypyridin-2-YL]ethanone involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, while the hydroxyl and ethanone groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
類似化合物との比較
1-[6-(Aminomethyl)-4-hydroxypyridin-2-YL]ethanone can be compared with other similar compounds, such as:
1-(3-Hydroxypyridin-4-yl)ethanone: Similar structure but lacks the aminomethyl group, leading to different reactivity and applications.
1-(Aminomethyl)-2-(arylacetyl)-1,2,3,4-tetrahydroisoquinoline: Contains a tetrahydroisoquinoline ring instead of a pyridine ring, resulting in different biological activities. The unique combination of functional groups in this compound provides distinct properties and applications compared to these similar compounds.
特性
分子式 |
C8H10N2O2 |
|---|---|
分子量 |
166.18 g/mol |
IUPAC名 |
2-acetyl-6-(aminomethyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C8H10N2O2/c1-5(11)8-3-7(12)2-6(4-9)10-8/h2-3H,4,9H2,1H3,(H,10,12) |
InChIキー |
IULFGYXLZXLZIX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=O)C=C(N1)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


